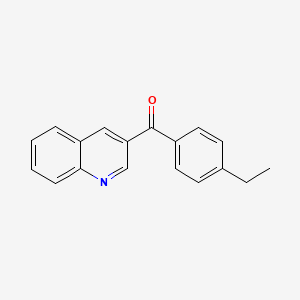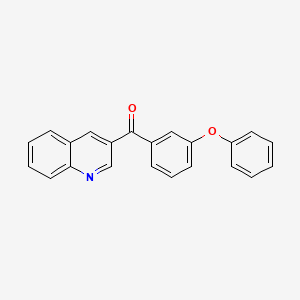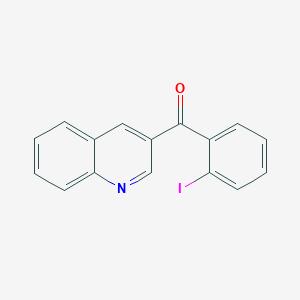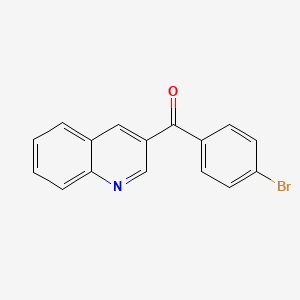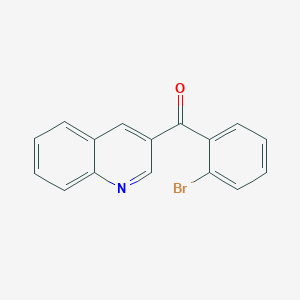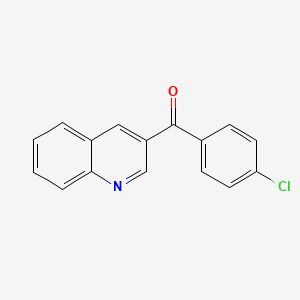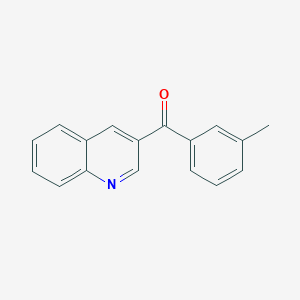
4-(2-Trifluoromethylbenzoyl)quinoline; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis
Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes .Physical And Chemical Properties Analysis
Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
- Quinoline derivatives are recognized for their efficient fluorescence and have been widely utilized in biochemistry and medicine for studying various biological systems. They are also considered promising as potential antioxidants and radioprotectors, highlighting their significance in developing sensitive and selective compounds for research and therapeutic purposes (Aleksanyan & Hambardzumyan, 2013).
- The synthesis of 3-alkyl-2-aryl-4-trifluoromethylbenzo[h]quinolines derivatives via intramolecular cyclization showcases the versatility of quinoline derivatives in generating structurally diverse compounds. This method provides a framework for the development of novel compounds with potential applications in various fields of chemistry and medicine (Bonacorso, Duarte, Zanatta, & Martins, 2002).
Biological and Pharmacological Activities
- Quinoline and its analogs are integral to medicinal chemistry due to their vast biological properties. These compounds have been explored for their antibacterial, antifungal, antiparasitic, antiviral, cytotoxic, and anti-inflammatory activities. The synthesis and preliminary in vitro and in silico studies of thieno[2,3-b]benzo[h]quinoline derivatives aimed to investigate their potential as anticancer agents, although they showed weak or no cytotoxicity against cancer cell lines. This work underscores the ongoing research to understand and utilize quinoline's structural features for therapeutic purposes (Ahmed & Daneshtalab, 2012).
Material Science and Bioimaging Applications
- The development of quinoline derivatives for bioimaging and as pharmaceutical agents highlights the compound's potential in material science. Quinoline-based compounds, due to their strong fluorescence properties, have been utilized as bioimaging agents, which could extend to applications in studying cellular processes and developing diagnostic tools. The specificity and selectivity of these compounds in targeting cellular organelles like the Golgi apparatus demonstrate their utility in advanced microscopy and cell biology research (Chen et al., 2019).
Safety And Hazards
Orientations Futures
Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVNMDBIOCSAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Trifluoromethylbenzoyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


